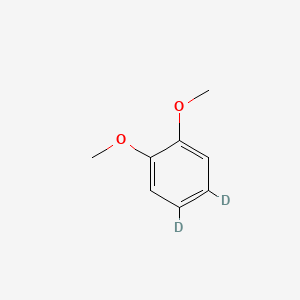

1,2-Dimethoxybenzene-4,5-D2

Übersicht

Beschreibung

1,2-Dimethoxybenzene-4,5-D2 (veratrole-4,5-d2) is a deuterium-labeled derivative of 1,2-dimethoxybenzene (veratrole), where two hydrogen atoms at the 4,5-positions of the benzene ring are replaced with deuterium (D). This isotopic labeling is critical for applications in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and mechanistic studies, as deuterium substitution reduces signal interference in spectral analysis . The compound is commercially available as a high-purity standard (e.g., CDN brand, 98 atom% D) and is utilized in environmental and pharmaceutical research due to its stability and isotopic specificity .

Wirkmechanismus

Target of Action

1,2-Dimethoxybenzene-4,5-D2 is a derivative of benzene, which is a fundamental component in a wide range of chemical compounds. The primary targets of this compound are likely to be similar to those of benzene and its derivatives .

Mode of Action

The mode of action of this compound is likely to involve electrophilic aromatic substitution, a common reaction mechanism for benzene derivatives . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

Methylglyoxal was assayed by derivatization with 1,2-diamino-4,5-dimethoxybenzene and high-performance liquid chromatography (HPLC) of the resulting quinoxaline .

Pharmacokinetics

It’s known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs . Deuterated compounds often exhibit altered absorption, distribution, metabolism, and excretion (ADME) properties, which can impact bioavailability .

Result of Action

It’s known that benzene and its derivatives can have various biological effects, depending on their specific structures and the context of their use .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s stability may be affected by storage conditions . Additionally, the compound’s action and efficacy could be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Biologische Aktivität

1,2-Dimethoxybenzene-4,5-D2, also known as veratrole-d2, is a deuterated derivative of 1,2-dimethoxybenzene. This compound has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈D₂O₂ |

| Molecular Weight | 140.176 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 206.3 ± 8.0 °C |

| Flash Point | 87.2 ± 0.0 °C |

This compound is characterized by its two methoxy groups and deuterium substitution at the 4 and 5 positions of the benzene ring. This substitution affects its reactivity and stability compared to its non-deuterated counterparts .

The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The methoxy groups can engage in hydrogen bonding and electron-donating interactions, influencing enzyme activities and receptor binding affinities. Furthermore, the deuterium substitution can alter the kinetics of reactions involving this compound, potentially enhancing its stability and bioavailability in biological systems .

Antioxidant Activity

Research indicates that compounds similar to 1,2-dimethoxybenzene exhibit significant antioxidant properties. These properties are crucial in mitigating oxidative stress in cells and may contribute to protective effects against various diseases .

Case Studies

Case Study 1: Antioxidant Efficacy

A study investigated the antioxidant effects of different methoxy-substituted phenolic compounds, including 1,2-dimethoxybenzene derivatives. The results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro. The study concluded that the presence of methoxy groups enhances the radical scavenging activity of these compounds .

Case Study 2: Neuroprotective Effects

In another study focusing on neuroprotection, researchers evaluated the effects of various dimethoxybenzenes on neuronal cell lines subjected to oxidative stress. The findings revealed that this compound exhibited notable neuroprotective effects by reducing apoptosis markers and promoting cell survival under oxidative conditions .

Research Findings

Recent studies have focused on the synthesis and characterization of deuterated compounds like this compound for their potential applications in medicinal chemistry:

- Enzyme Inhibition : Investigations into enzyme inhibition mechanisms have shown that this compound can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Binding affinity studies indicated that 1,2-dimethoxybenzene derivatives possess significant potential as ligands for specific receptors involved in neurotransmission and inflammation .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1,2-Dimethoxybenzene-4,5-D2 is utilized in medicinal chemistry for its potential to modify pharmacokinetic profiles. The deuterium substitution can influence metabolic pathways and enhance the stability of drug candidates. Research indicates that this compound may serve as a reversible inhibitor for specific enzymes involved in metabolic processes, making it a candidate for drug development aimed at various diseases.

Antioxidant Activity

Research has shown that compounds similar to 1,2-dimethoxybenzene exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress in cells.

- Case Study: Antioxidant Efficacy

A study investigated the antioxidant effects of methoxy-substituted phenolic compounds, including derivatives of 1,2-dimethoxybenzene. Results demonstrated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, indicating that the methoxy groups enhance radical scavenging activity.

Neuroprotective Effects

Another area of application involves neuroprotection.

- Case Study: Neuroprotective Effects

Researchers evaluated various dimethoxybenzenes on neuronal cell lines subjected to oxidative stress. The findings revealed that this compound exhibited notable neuroprotective effects by reducing apoptosis markers and promoting cell survival under oxidative conditions.

Research Findings

Recent studies have focused on:

- Enzyme Inhibition : Investigations indicate that this compound can act as a reversible inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding : Binding affinity studies suggest that derivatives possess significant potential as ligands for specific receptors involved in neurotransmission and inflammation.

Q & A

Q. Basic: What are the key physicochemical properties of 1,2-Dimethoxybenzene-4,5-D₂, and how are they experimentally determined?

Answer:

The compound’s properties include logP (partition coefficient) and tPSA (topological polar surface area) , which are critical for predicting solubility and permeability. For deuterated analogs like 1,2-Dimethoxybenzene-4,5-D₂, logP is slightly reduced compared to non-deuterated versions due to isotopic effects on hydrophobicity . Experimental determination involves:

- HPLC for purity assessment and retention time analysis.

- Mass spectrometry to confirm deuterium incorporation and molecular weight.

- NMR spectroscopy (¹H and ¹³C) to verify structural integrity and deuteration positions.

Reference analogs (e.g., 4,5-Dimethoxybenzene-1,2-diamine) provide comparative data for tPSA (~70.5) and hydrogen-bonding capacity .

Q. Basic: How is 1,2-Dimethoxybenzene-4,5-D₂ synthesized, and what purification methods are recommended?

Answer:

Synthesis typically involves deuterium exchange or direct deuteration of the non-labeled precursor. For example:

- Acid-catalyzed H/D exchange using D₂O and a catalyst (e.g., Pt/C) at elevated temperatures.

- Grignard reagent deuteration for selective deuterium placement.

Purification requires column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization in deuterated solvents (e.g., DMSO-d₆) to minimize proton contamination. Purity is validated via GC-MS and NMR .

Q. Basic: What spectroscopic techniques are used to characterize 1,2-Dimethoxybenzene-4,5-D₂?

Answer:

- ¹H NMR : Identifies non-deuterated protons (e.g., methoxy groups) and confirms deuteration at positions 4 and 5.

- ²H NMR : Directly detects deuterium incorporation, though sensitivity requires high-field instruments.

- IR spectroscopy : Validates functional groups (e.g., C-O stretching at ~1250 cm⁻¹).

- X-ray crystallography (if crystallizable): Resolves molecular geometry and packing, as demonstrated for structurally similar compounds like 1,2-Dimethyl-4,5-diphenylbenzene .

Q. Basic: How is this compound utilized as a biochemical standard in metabolic studies?

Answer:

Deuterated analogs serve as internal standards in LC-MS/MS for quantifying metabolites. For example:

- Isotope dilution assays : 1,2-Dimethoxybenzene-4,5-D₂ compensates for matrix effects in biological samples.

- Tracer studies : Its stability in acidic/alkaline conditions (pH 2–9) makes it suitable for tracking reaction intermediates in enzymatic assays .

Q. Advanced: How do deuterium kinetic isotope effects (KIEs) influence the reactivity of 1,2-Dimethoxybenzene-4,5-D₂ in catalytic reactions?

Answer:

Deuterium substitution alters reaction rates due to primary KIEs (C-D bond cleavage is slower than C-H). For instance:

- In oxidative coupling reactions , deuterated positions exhibit reduced reactivity, requiring adjusted catalyst loading (e.g., Pd(OAc)₂ increased by 10–15%).

- Computational modeling (DFT) predicts KIEs by comparing activation energies of H- and D-containing transition states .

Q. Advanced: What methodologies are employed to resolve contradictions in reported LogP values for deuterated compounds?

Answer:

Discrepancies arise from solvent systems or measurement techniques. To address this:

- Standardized shake-flask assays using deuterated solvents (e.g., D₂O/octanol-d₁₈) minimize isotopic interference.

- Chromatographic calibration with deuterated reference compounds (e.g., 4,5-Dimethoxybenzene-1,2-diamine derivatives) improves consistency .

Q. Advanced: How can 1,2-Dimethoxybenzene-4,5-D₂ be applied in tracing metabolic pathways in vivo?

Answer:

- Stable isotope labeling : Administer the deuterated compound and track metabolites via high-resolution mass spectrometry (HRMS) .

- Isotope pattern analysis : Deuterium retention in metabolites (e.g., hydroxylated derivatives) confirms enzymatic pathways.

- Pharmacokinetic modeling : Deuterium’s minimal mass difference allows precise calculation of absorption/distribution rates .

Q. Advanced: What role does crystallographic data play in optimizing synthetic routes for deuterated aromatics?

Answer:

X-ray structures (e.g., triclinic P1 symmetry in analogs like 1,2-Dimethyl-4,5-diphenylbenzene) reveal steric and electronic effects guiding deuteration. Key steps include:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Isotopologues of 1,2-Dimethoxybenzene

Key Differences :

- Deuterium Distribution : The 4,5-D2 variant targets specific ring positions, minimizing spectral overlap in NMR, whereas D4 and D10 isotopologues provide broader labeling for solvent interaction or metabolic studies .

- Applications : D2 is preferred for site-specific tracing, while D10 is used in kinetic isotope effect (KIE) investigations .

Structural Analogues with Functional Group Modifications

1,2-Dibromo-4,5-dimethoxybenzene

- Molecular Formula : C₈H₆Br₂O₂

- Key Features : Bromine substituents at 4,5-positions increase electrophilicity, enabling participation in Suzuki coupling and nucleophilic substitution reactions. Used in synthesizing liquid crystals and agrochemicals .

- Comparison : Unlike the deuterated D2 compound, bromination enhances reactivity but reduces stability under UV light.

4,5-Dimethoxybenzene-1,2-dicarbonitrile

- Molecular Formula : C₁₀H₆N₂O₂ (Corrected from *)

- Key Features: Polar cyano groups improve solubility in aprotic solvents. Used in organic electronics and as a precursor for heterocyclic compounds .

- Comparison : The nitrile groups introduce electron-withdrawing effects, contrasting with the electron-donating methoxy groups in this compound.

4,5-Dimethoxybenzene-1,2-diamine dihydrochloride

- Molecular Formula : C₈H₁₂N₂O₂·2HCl

- Key Features : Amine groups enable conjugation with aldehydes (e.g., forming Schiff bases) and serve as a standard for detecting diabetic ketoacidosis biomarkers .

- Comparison : The dihydrochloride salt enhances water solubility, unlike the hydrophobic veratrole-D2.

Eigenschaften

IUPAC Name |

1,2-dideuterio-4,5-dimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-9-7-5-3-4-6-8(7)10-2/h3-6H,1-2H3/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDKAPXRBAPSQN-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C=C(C(=C1)OC)OC)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.